N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide
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Description
“N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide” is a complex chemical compound. It likely contains a benzenesulfonamide group, which is common in many pharmaceuticals and is known for its antibacterial properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through substitution reactions . For example, N-(2-Fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine has been synthesized through a two-step substitution reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like single-crystal X-ray determination . The structure is often further analyzed using computational methods like density functional theory (DFT) and Hartree-Fock (HF) calculations .Scientific Research Applications
Electrophilic Fluorinating Reagent
- Application : N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), a sterically demanding analogue of N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide, is used as an electrophilic fluorinating reagent. It enhances the enantioselectivity in certain fluorination reactions, providing an 18% increase in selectivity compared to traditional reagents like NFSI (Yasui et al., 2011).
Cyclooxygenase-2 Inhibition
- Application : Substituted benzenesulfonamide moiety, a component of the N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide structure, is significant in synthesizing compounds with cyclooxygenase-2 inhibitory properties. This application is crucial for developing anti-inflammatory and potential cancer treatments (Pal et al., 2003).
Kynurenine 3-Hydroxylase Inhibition
- Application : Compounds derived from N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide are used as inhibitors of kynurenine 3-hydroxylase. These inhibitors can potentially aid in exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Antitubulin Agents and STAT3 Inhibition
- Application : N-sulfonyl-aminobiaryl derivatives, related to the core structure of N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide, act as novel antitubulin agents. These compounds inhibit tubulin polymerization and STAT3 phosphorylation, marking them as potent anticancer agents (Lai et al., 2015).
COX-2 Selective Inhibition
- Application : Derivatives of N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide are used to synthesize selective COX-2 inhibitors. These inhibitors are crucial in treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain, showcasing the compound's significance in medicinal chemistry (Hashimoto et al., 2002).
Fluorometric Sensing Applications
- Application : Some derivatives of N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide are employed in fluorometric sensing, particularly for metal ion selectivity. These applications are crucial in environmental monitoring and chemical analysis (Bozkurt & Gul, 2018).
properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3S/c1-16(21-2,14-10-6-7-11-15(14)17)12-18-22(19,20)13-8-4-3-5-9-13/h3-11,18H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCBQWRDAMFYET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC=C1)(C2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-Fluorophenyl)-2-methoxypropyl]benzenesulfonamide |
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